molecular formula C36H30Br2NiP2 B076848 Dibromobis(triphenylphosphine)nickel(II) CAS No. 14126-37-5

Dibromobis(triphenylphosphine)nickel(II)

Cat. No. B076848
CAS RN: 14126-37-5
M. Wt: 743.1 g/mol
InChI Key: QEKXARSPUFVXIX-UHFFFAOYSA-L
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Description

  • Introduction Dibromobis(triphenylphosphine)nickel(II) is a nickel complex with notable properties and applications in organic synthesis and coordination chemistry. It represents a category of nickel complexes with triphenylphosphine ligands, which have been extensively studied for their structural and chemical characteristics.

  • Synthesis Analysis The synthesis of such nickel complexes typically involves the reaction of nickel salts with triphenylphosphine in the presence of halides. For example, trans-haloarylbis(triphenylphosphine)nickel(II) complexes, a similar category, are synthesized as catalyst precursors in C-N coupling reactions (Chen & Yang, 2007).

  • Molecular Structure Analysis The molecular structure of dibromobis(triphenylphosphine)nickel(II) and related compounds often exhibits a square planar or tetrahedral geometry. For instance, in the case of dibromobis(benzyldiphenylphosphine)nickel(II), the structure was found to contain both square-planar and tetrahedral nickel bonds within the same molecule, an example of molecular isomerism (Kilbourn & Powell, 1970).

  • Chemical Reactions and Properties Nickel complexes with triphenylphosphine ligands are known for their catalytic properties, particularly in coupling reactions. For example, they are efficient catalysts for carbon-nitrogen coupling reactions, as shown in the study by Cheng Chen and Lian-Ming Yang (2007).

  • Physical Properties Analysis The physical properties of these complexes, such as color and solubility, are influenced by their molecular geometry and the nature of the ligands. For example, the different forms of dibromobis(triphenylphosphine)nickel(II) and similar complexes can exhibit varied crystal shapes and colors due to differences in molecular conformation and crystallization conditions (Li et al., 2009).

  • Chemical Properties Analysis The chemical properties, such as reactivity and stability, are significantly determined by the electronic configuration and the coordination environment of the nickel center. These complexes typically show stability in air and moisture and are reactive towards certain substrates, facilitating various organic transformations.

Scientific Research Applications

“Dibromobis(triphenylphosphine)nickel(II)” is a versatile catalyst used in various chemical reactions. Here are some additional applications :

“Dibromobis(triphenylphosphine)nickel(II)” is a versatile catalyst used in various chemical reactions. Here are some additional applications :

Safety And Hazards

Dibromobis(triphenylphosphine)nickel(II) is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, and Acute Tox. 4 Oral. It may cause cancer and may cause an allergic skin reaction .

properties

IUPAC Name

dibromonickel;triphenylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C18H15P.2BrH.Ni/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*1-15H;2*1H;/q;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEKXARSPUFVXIX-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Ni](Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H30Br2NiP2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40453273
Record name NiBr2(PPh3)2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40453273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

743.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nickel(II) bromide bis(triphenylphosphine)

CAS RN

14126-37-5
Record name NiBr2(PPh3)2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40453273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dibromobis(triphenylphosphine)nickel(II)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
65
Citations
JAJ Jarvis, RHB Mais, PG Owston - Journal of the Chemical Society A …, 1968 - pubs.rsc.org
[NiBr2(PPh3)2] is monoclinic, a= 9·828 ± 0·002, b= 37·178 ± 0·009, c= 10·024 ± 0·003 Å, β= 114·65 ± 0·02, space group P21/n with four molecules in the unit cell. The co-ordination …
Number of citations: 19 pubs.rsc.org
E Duquesne, J Habimana, P Degée, P Dubois - Macromolecules, 2005 - ACS Publications
A new supported catalytic system efficient for synthesizing methacrylate-based (co)polymers is described. This catalyst consists of nickel(II) bromide immobilized onto a polystyrene …
Number of citations: 38 pubs.acs.org
N Khosavithitkul - 2004 - sutir.sut.ac.th
I am most grateful to my advisor, Assoc. Prof. Dr. Kenneth J. Haller for his guidance, support, advice, and encouragement throughout my study. Especially, I am indebted for his time and …
Number of citations: 0 sutir.sut.ac.th
DB McCorkle Jr - 1995 - search.proquest.com
Monodentate or bidentate ligands (L) of nitrogen and phosphorus were used in the synthesis of nickel (II) complexes of the type M ($\rm OC\sb6H\sb2Cl\sb2X)\sb2 (L)\sb {n} $(X= Cl, Br, …
Number of citations: 4 search.proquest.com
H Itatani, JC Bailar - Journal of the American Chemical Society, 1967 - ACS Publications
Isomerization andselective hydrogenation of methyl linoleate in benzene or tetrahydrofuran are effected by bis (triphenylphosphine) nickel halides in the absence of hydrogen under …
Number of citations: 70 pubs.acs.org
AC Clark, JF Terapane Jr, M Orchin - The Journal of Organic …, 1974 - ACS Publications
Materials. 2-Propanol, tetralin, 2, 5-dihydrofuran, and all sol-vents were purified by distillation. Chloranil was recrystallized from toluene. Duroquinone, chlorotris (tri phenylphosphine) …
Number of citations: 15 pubs.acs.org
TY Luh, CH Kuo - Encyclopedia of Reagents for Organic …, 2001 - Wiley Online Library
(1; R = Ph) [ 14126‐37‐5 ] C 36 H 30 Br 2 NiP 2 (MW 743.08) InChI = 1S/2C18H15P.2BrH.Ni/c2*1‐4‐10‐16(11‐5‐1)19(17‐12‐6‐2‐7‐13‐17)18‐14‐8‐3‐9‐15‐18;;;/h2*1‐15H;2*1H;/q;;;;…
Number of citations: 2 onlinelibrary.wiley.com
S Mahajan, S Renker, PFW Simon… - Macromolecular …, 2003 - Wiley Online Library
We describe the preparation of amphiphilic diblock copolymers made of poly(ethylene oxide) (PEO) and poly(hexyl methacrylate) (PHMA) synthesized by anionic polymerization of …
Number of citations: 82 onlinelibrary.wiley.com
TL Ho, M Fieser, L Fieser - Fieser and Fieser's Reagents for …, 2006 - Wiley Online Library
Number of citations: 2 onlinelibrary.wiley.com
S Mahajan, BK Cho, J Allgaier… - Macromolecular …, 2004 - Wiley Online Library
Stepwise anionic polymerization, catalytic hydrogenation, and atom transfer radical polymerization were performed to synthesize an amphiphilic ABC triblock copolymer, poly(ethylene‐…
Number of citations: 31 onlinelibrary.wiley.com

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